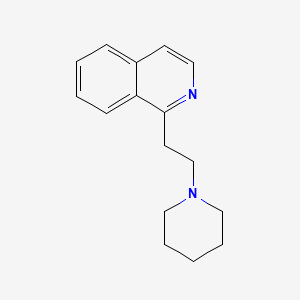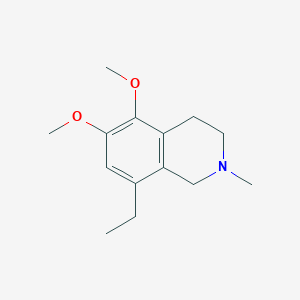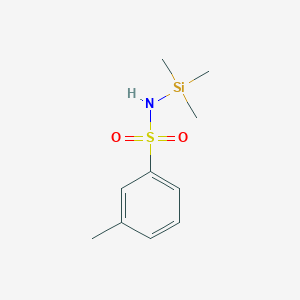![molecular formula C12H8N2O4 B11872154 [3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
[3,4'-Bipyridine]-3',5'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of carboxylic acid groups at the 3 and 5 positions of one of the pyridine rings adds to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is often catalyzed by palladium and requires specific conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including [3,4’-Bipyridine]-3’,5’-dicarboxylic acid, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are optimized for large-scale production, focusing on maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in medicinal applications, the compound can inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which enhances its reactivity and versatility in forming complexes. This makes it particularly valuable in applications requiring precise coordination and stability.
Eigenschaften
Molekularformel |
C12H8N2O4 |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
4-pyridin-3-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-5-14-6-9(12(17)18)10(8)7-2-1-3-13-4-7/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ZNQWPJOLIYWZQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


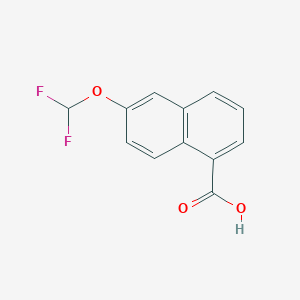
![N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide](/img/structure/B11872078.png)
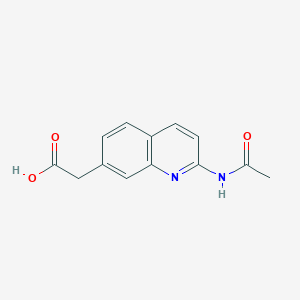
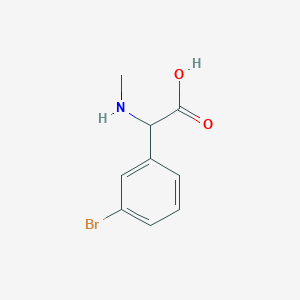
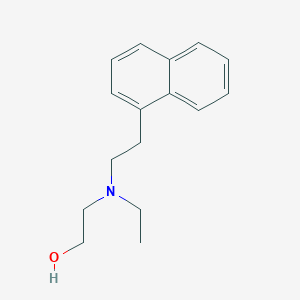
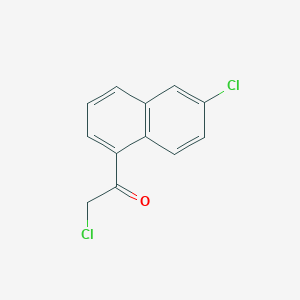
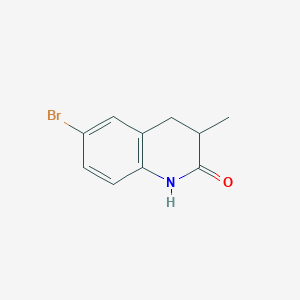
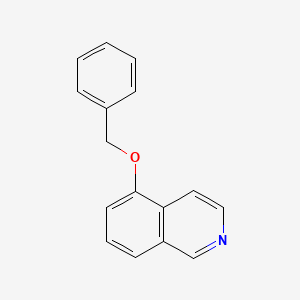

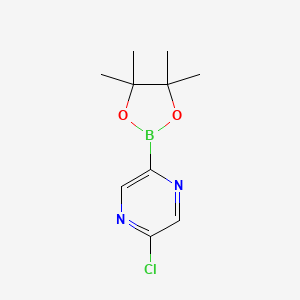
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
